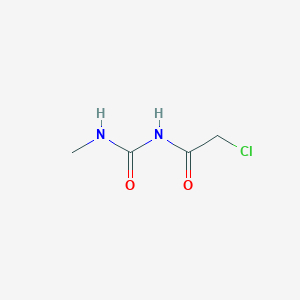

1-(2-Chloro-acetyl)-3-methyl-urea

説明

The Pervasive Role of Urea (B33335) Derivatives in Synthetic Chemistry and Material Sciences

Urea and its derivatives are a cornerstone of modern organic and medicinal chemistry. nih.govacs.org The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is an ideal structure for forming stable, predictable hydrogen bonds. researchgate.net This ability to act as both a hydrogen bond donor and acceptor is fundamental to its role in molecular recognition, allowing these compounds to bind effectively to biological targets like proteins and enzymes. nih.govnih.gov Consequently, a vast number of urea-containing compounds are integral to medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. nih.govontosight.ai

Beyond pharmaceuticals, the applications of urea derivatives extend into material science. They are utilized in the creation of resins, dyes, and agrochemicals. nih.gov The strong intermolecular hydrogen bonding capabilities of the urea group are harnessed to build supramolecular structures, such as polymers and gels. researchgate.net In the chemical industry, urea serves as a key raw material for producing urea-formaldehyde resins, which are widely used as durable and moisture-resistant adhesives. pcc.eu The versatility of the urea scaffold allows for extensive functionalization, making it a privileged structure for developing novel compounds with tailored properties for diverse applications. nih.govmdpi.com

Significance of Chloroacetyl Moieties in Facilitating Chemical Transformations within Urea Frameworks

The introduction of a chloroacetyl group onto a urea framework, as seen in 1-(2-Chloro-acetyl)-3-methyl-urea, imparts significant reactivity to the molecule. The chloroacetyl moiety is a potent electrophile due to the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group. This high reactivity is centered on the carbon-chlorine (C-Cl) bond. wikipedia.org

This inherent reactivity makes the chloroacetyl group a versatile handle for chemical modification. It readily participates in nucleophilic substitution reactions, where the chlorine atom is displaced by a wide range of nucleophiles. researchgate.net This property is exceptionally useful in organic synthesis, allowing the urea scaffold to be easily conjugated to other molecules, such as peptides or various organic structures. mdpi.com For instance, the reaction of chloroacetyl groups with nucleophiles like amines or thiols is a common strategy for building more complex molecules. researchgate.netmdpi.com The chloroacetyl group, therefore, acts as a crucial linker, enabling the construction of new derivatives with specific functionalities and properties, and its presence in a molecule signals a site ripe for chemical transformation. acs.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4791-22-4 |

| Molecular Formula | C4H7ClN2O2 |

| Molecular Weight | 150.56 g/mol |

| Synonyms | N-(Chloroacetyl)-N'-methylurea, 2-Chloro-N-(methylcarbamoyl)acetamide |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Urea |

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-(methylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVMNAXEPPKXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368514 | |

| Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-22-4 | |

| Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 1 2 Chloro Acetyl 3 Methyl Urea and Its Structural Analogs

Diverse Synthetic Routes for the Chloroacetyl Urea (B33335) Core

The formation of the chloroacetyl urea backbone can be achieved through several synthetic pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.

Reactions of Substituted Ureas with Chloroacetyl Chlorides

A primary and direct method for synthesizing N-acylureas, including 1-(2-Chloro-acetyl)-3-methyl-urea, involves the acylation of a substituted urea with an acyl chloride. reading.ac.uk This reaction is a classical approach where the nucleophilic nitrogen of the urea attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. arkat-usa.org The choice of solvent and base is critical to ensure high yields and minimize side reactions. For instance, reactions can be performed in solvents like tetrahydrofuran (B95107) (THF). researchgate.net

This method's versatility allows for the synthesis of a wide array of N-acylurea derivatives by varying the substituents on both the urea and the acyl chloride. arkat-usa.orgresearchgate.net For example, various aliphatic and aromatic acyl chlorides have been successfully reacted with cyclic ureas to produce the corresponding N-acyl cyclic urea derivatives in good to excellent yields. arkat-usa.org

Table 1: Examples of N-Acyl Urea Synthesis via Acylation

| Urea Derivative | Acyl Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Acetyl chloride | Et3N | THF | 93 |

| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Chloroacetyl chloride | None | - | 95 |

Nucleophilic Additions of Amines to Isocyanates in Chloroacetyl Urea Formation

An alternative and widely used strategy for constructing the urea framework is the nucleophilic addition of amines to isocyanates. researchgate.netnih.gov This method is particularly valuable for creating unsymmetrical ureas. organic-chemistry.orgmdpi.com The synthesis of this compound via this route would conceptually involve the reaction of methyl isocyanate with a chloroacetamide or the reaction of a chloroacetyl isocyanate with methylamine.

The generation of the isocyanate intermediate is a key step. Isocyanates can be formed in situ from various precursors, such as primary amides via Hofmann rearrangement, or from hydroxamic acids through a Lossen rearrangement. organic-chemistry.org For instance, a one-pot synthesis can convert Boc-protected amines into isocyanates, which are then trapped by another amine to form the urea. organic-chemistry.org Microwave-assisted synthesis has also been employed to efficiently generate isocyanates from alkyl azides, which then react with amines to yield ureas. beilstein-journals.org

The reactivity of the isocyanate group towards nucleophiles is central to this method. researchgate.net Amines readily add to the electrophilic carbon of the isocyanate to form a stable urea linkage. nih.gov The reaction conditions are generally mild, and the process is often highly efficient. beilstein-journals.org

Strategic Incorporation of Chloroacetyl Units into Existing Urea Derivatives

This approach involves modifying a pre-existing urea molecule by introducing the chloroacetyl group. This can be achieved by reacting a urea derivative containing a nucleophilic site, such as a free N-H group, with a reagent that can deliver the chloroacetyl moiety. Chloroacetyl chloride is a common reagent for this purpose. researchgate.net

This strategy is advantageous when the parent urea structure is complex or more readily available than the corresponding amine or isocyanate precursors. The reaction conditions typically involve a suitable solvent and may require a base to facilitate the acylation. The selective acylation of one nitrogen atom over another in an unsymmetrical urea can be a challenge and often depends on the relative nucleophilicity of the nitrogen atoms, which is influenced by steric and electronic factors.

Catalytic and Mechanistic Considerations in Chloroacetyl Urea Synthesis

The synthesis of chloroacetyl ureas can be influenced by various catalytic and mechanistic factors. While many of the fundamental reactions, such as the addition of amines to isocyanates, can proceed without a catalyst, the use of catalysts can enhance reaction rates and yields.

For instance, in the synthesis of ureas from amines and carbon dioxide (a phosgene (B1210022) alternative), transition metal catalysts, including palladium and titanium complexes, have been employed. nih.govnih.gov The mechanism often involves the activation of the carbonyl source or the amine.

In the acylation of ureas with chloroacetyl chloride, the reaction mechanism is a nucleophilic acyl substitution. The urea nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. A tetrahedral intermediate is formed, which then collapses to expel the chloride ion, resulting in the N-acylated urea. The presence of a base facilitates the deprotonation of the urea, increasing its nucleophilicity.

The formation of formamidine (B1211174) ureas from the reaction of isocyanides, acid chlorides, and ureas proceeds through a proposed mechanism involving an electrophilic adduct of the isocyanide and acid chloride, which is then attacked by the urea. orgsyn.org

Methodological Advancements in Yield Optimization and Reaction Efficiency for Chloroacetyl Urea Synthesis

Optimizing the yield and efficiency of chloroacetyl urea synthesis is a continuous area of research. Several strategies have been developed to improve these aspects.

One key area of advancement is the use of microwave irradiation. researchgate.netbeilstein-journals.org Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating. For example, the one-pot synthesis of urea derivatives from alkyl halides and amines has been successfully optimized under microwave conditions. beilstein-journals.org

The choice of reagents and catalysts also plays a crucial role in optimization. The use of safer and more efficient phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) has become common. nih.gov Furthermore, the development of robust catalytic systems allows for reactions to be carried out under milder conditions and with greater functional group tolerance. mdpi.comnih.gov Response surface methodology has also been employed to systematically optimize reaction conditions such as temperature, time, and reactant ratios to maximize product yield. nih.gov

Spectroscopic and Analytical Characterization Paradigms for Synthesized Chloroacetyl Urea Compounds

The structural elucidation and purity assessment of synthesized chloroacetyl ureas like this compound rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the methyl group protons, the methylene (B1212753) protons of the chloroacetyl group, and the N-H protons of the urea moiety. guidechem.comresearchgate.net The chemical shifts and coupling patterns of these signals provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. arkat-usa.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which can be used to confirm the elemental composition. arkat-usa.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. arkat-usa.orgekb.eg The spectrum of a chloroacetyl urea would show characteristic absorption bands for the C=O stretching vibrations of the urea and acetyl groups, as well as N-H stretching and bending vibrations. arkat-usa.org

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of the synthesized compound and for monitoring the progress of a reaction. japsonline.comresearchgate.netresearchgate.net These techniques separate the components of a mixture, allowing for their quantification. Derivatization techniques are sometimes employed to improve the volatility or detectability of the analytes. researchgate.net

Table 2: Key Analytical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H7ClN2O2 |

| Molecular Weight | 150.56 g/mol |

| CAS Number | 4791-22-4 |

| Canonical SMILES | CNC(=O)NC(=O)CCl |

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Chloroacetyl Urea Derivatives

Quantum Mechanical (QM) Studies: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 1-(2-Chloro-acetyl)-3-methyl-urea, Density Functional Theory (DFT) and ab initio methods would be the primary tools for investigation. researchgate.net DFT, particularly with functionals like B3LYP, is often used for its balance of computational cost and accuracy in predicting molecular properties. nih.gov Ab initio methods, while more computationally intensive, can provide benchmark results. youtube.com

These studies would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic and spectroscopic data can be calculated.

A key aspect of QM studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive and can be more readily excited. nih.gov

For this compound, the HOMO would likely be localized on the urea (B33335) and chloroacetyl moieties, which are rich in electrons. The LUMO, in contrast, would represent the region most susceptible to nucleophilic attack. Computational studies would precisely calculate the energies of these orbitals and visualize their spatial distribution.

Charge distribution analysis, often performed using methods like Mulliken population analysis or by mapping the electrostatic potential (ESP), reveals the partial charges on each atom in the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of electrophilic and nucleophilic attack. In this compound, the carbonyl oxygen and the chlorine atom are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atoms on the nitrogen atoms would be partially positive.

Hypothetical Data Table: Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value (DFT/B3LYP/6-31G*) | Unit |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 3.5 | Debye |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational values for this compound are not available in the cited literature.

QM calculations are highly effective in predicting spectroscopic data, which can then be used to validate the computed structure and electronic properties against experimental measurements. For this compound, key spectroscopic techniques that could be simulated include:

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific bond stretching or bending. For instance, characteristic peaks for the C=O stretch, N-H stretch, and C-Cl stretch would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated. These shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Visible absorption. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.com

Hypothetical Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3400-3300 |

| C=O (Amide I) | Stretching | 1700-1650 |

| N-H | Bending (Amide II) | 1550-1500 |

| C-N | Stretching | 1400-1200 |

| C-Cl | Stretching | 800-600 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. youtube.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between all atoms to model their movements over nanoseconds or longer. nih.govnih.gov

These simulations are invaluable for:

Conformational Analysis: The urea functional group has restricted rotation, leading to different possible conformations (e.g., trans-trans, cis-trans). nih.gov MD simulations can explore the conformational free-energy landscape to identify the most stable and populated conformers in a given environment.

Solvation Effects: MD can reveal how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonds between the urea's N-H and C=O groups and water. nih.gov

Flexibility and Dynamics: The simulation would show the flexibility of the molecule, such as the rotation of the methyl group and the movement of the chloroacetyl tail.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org For this compound, a likely reaction to study would be its nucleophilic substitution, given the reactive chloroacetyl group. Theoretical studies can map out the entire potential energy surface of a reaction. researchgate.net

This involves:

Identifying Reactants, Products, and Intermediates: Defining the starting materials and final products of the reaction.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the TS provides crucial insight into the mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, the reaction of this compound with a nucleophile like an amine or thiol could be modeled to understand its reactivity and potential for forming new derivatives. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chloroacetyl Urea Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govchem-soc.si While no specific QSRR models for chloroacetyl urea derivatives were found, the methodology is broadly applicable.

A QSRR study on a series of chloroacetyl urea derivatives would involve:

Dataset Assembly: Synthesizing or computationally generating a series of related molecules with varying substituents.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). chem-soc.si

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that links the descriptors to an observed property (e.g., reaction rate, chromatographic retention time). chem-soc.si

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Such a model could be used to predict the reactivity of new, unsynthesized chloroacetyl urea derivatives, thereby guiding the design of molecules with desired properties.

Research Applications of 1 2 Chloro Acetyl 3 Methyl Urea and Its Analogs As Versatile Chemical Tools

Utilization as Key Intermediates in Complex Organic Synthesis

1-(2-Chloro-acetyl)-3-methyl-urea serves as a pivotal intermediate in a variety of complex organic syntheses. The presence of the electrophilic chloroacetyl group allows for facile nucleophilic substitution reactions, making it an ideal substrate for introducing the N-methyl-ureido-acetyl moiety into larger molecules. This reactivity is fundamental to the construction of more intricate chemical architectures.

The urea (B33335) functionality itself is a cornerstone in the synthesis of numerous bioactive compounds and is integral to drug design for establishing crucial interactions with biological targets. nih.govresearchgate.net For instance, N-carbamoyl-L-amino acids, which are important synthetic intermediates for peptides and heterocycles, can be synthesized from urea derivatives. researchgate.net The chloroacetyl group in this compound provides a reactive handle to engage in reactions with various nucleophiles, such as amines, thiols, and carbanions, thereby enabling chain extension and the introduction of diverse functional groups.

The synthesis of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile, a key intermediate for certain therapeutic agents, highlights the utility of chloroacetylation in preparing complex organic molecules. google.comgoogle.com While not directly involving this compound, this synthesis exemplifies the importance of the chloroacetyl group in building molecules with specific stereochemistry and functionality. The reactions involving this compound often proceed under mild conditions, which is advantageous when dealing with sensitive substrates.

Building Blocks for Advanced Heterocyclic Systems and Novel Scaffolds

The dual functionality of this compound makes it an excellent building block for the synthesis of advanced heterocyclic systems and novel chemical scaffolds. The chloroacetyl group can react intramolecularly or intermolecularly with the urea nitrogens or with other introduced functional groups to form a variety of ring structures.

Urea and its derivatives are extensively used in the synthesis of heterocyclic compounds. For example, chloroacetyl chloride, a related compound, is a versatile reagent in the synthesis of heterocycles such as 2-imino-4-thiazolidinones, benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives, and benzothiazoles. researchgate.net Similarly, this compound can be envisioned as a precursor to a wide range of nitrogen- and oxygen-containing heterocycles.

The reaction of urea derivatives with other reagents can lead to the formation of pyrimidine-based structures, which are core components of many biologically active molecules. For instance, cyanoacetyl urea is utilized in the synthesis of 1,3-benzothiazole and pyrimidine derivatives. ekb.eg The reaction of this compound with compounds containing two nucleophilic sites can lead to the formation of five-, six-, or seven-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

| Heterocyclic System | Precursor Type | Potential Synthetic Utility |

| Thiazolidinones | Chloroacetylating agent and a sulfur nucleophile | Synthesis of novel bioactive scaffolds |

| Benzothiazines | Chloroacetylating agent and an aminothiophenol derivative | Development of compounds with potential therapeutic applications |

| Pyrimidines | Urea derivative and a 1,3-dicarbonyl compound | Construction of analogues of nucleobases and other bioactive molecules |

| Triazoles | Urea or thiourea derivatives | Synthesis of compounds with antifungal and other medicinal properties nih.govresearchgate.net |

Applications in the Development of Functional Materials and Polymers

The structural features of this compound and its analogs suggest their potential application in the development of functional materials and polymers. The ability of the urea group to form strong hydrogen bonds is a key feature in designing materials with specific self-assembling properties.

N-acyl cyclic urea derivatives have been identified as novel building blocks for bent-core liquid crystals. researchgate.net The hydrogen bonding capabilities of the urea moiety, combined with the potential for further functionalization through the chloroacetyl group, could allow for the synthesis of novel liquid crystalline materials with tailored properties. These materials could find applications in displays, sensors, and other advanced technologies.

Furthermore, the reactivity of the chloroacetyl group allows for the incorporation of this molecule into polymer chains. Through polymerization with appropriate comonomers, polymers with pendant N-methyl-ureido-acetyl groups can be synthesized. These functionalized polymers could exhibit interesting properties, such as enhanced thermal stability, specific recognition capabilities, or the ability to act as platforms for further chemical modification.

Role in Agricultural Chemical Research as Precursors to Agrochemicals

In the field of agricultural chemistry, urea derivatives have a long history of use as active ingredients in herbicides and other agrochemicals. The structural motif of this compound makes it a valuable precursor for the synthesis of new potential agrochemicals.

Research has shown that N-acyl cyclic urea derivatives are important intermediates in the development of herbicides. researchgate.net The biological activity of many agrochemicals is dependent on the presence of specific functional groups that can interact with biological targets in weeds or pests. The N-methyl-ureido-acetyl scaffold can be readily modified to explore a wide chemical space in the search for new and effective agrochemicals.

The synthesis of novel thiourea and urea derivatives containing 1,2,4-triazole moieties has been shown to yield compounds with antifungal activity against plant pathogens. nih.gov This highlights the potential of using this compound as a starting material for the generation of libraries of compounds to be screened for various agrochemical activities.

Chemically-Oriented Structure-Activity Relationship Studies for Synthetic Optimization

The chemical scaffold of this compound is well-suited for systematic structural modifications, making it an ideal platform for chemically-oriented structure-activity relationship (SAR) studies. By synthesizing a series of analogs with variations in different parts of the molecule, researchers can probe the key structural features required for a desired biological or material property.

For instance, in drug discovery, SAR studies on urea derivatives have been crucial for optimizing anti-tuberculosis agents and compounds targeting the central nervous system. nih.govmdpi.com A typical SAR study on derivatives of this compound could involve:

Modification of the methyl group: Replacing the methyl group with other alkyl or aryl substituents to investigate the effect of steric and electronic properties on activity.

Substitution on the chloroacetyl group: Replacing the chlorine atom with other leaving groups or nucleophiles to modulate reactivity and introduce new functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Chloro-acetyl)-3-methyl-urea, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or urea formation via isocyanate intermediates. For optimization, employ factorial design experiments to test variables like temperature, solvent polarity, and reagent stoichiometry . Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and activation energies, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use / NMR to confirm the urea backbone and chloro-acetyl group substitution. IR spectroscopy identifies carbonyl (C=O) and N-H stretching vibrations. HPLC or LC-MS ensures purity and quantifies degradation products . X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. How can researchers assess the hydrolytic stability and solubility of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at elevated temperatures (40–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. Solubility can be determined using shake-flask methods with polar (e.g., DMSO) and non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and reaction intermediates to predict regioselectivity in nucleophilic attacks. Molecular dynamics simulations assess solvent effects and conformational stability. Pair these with experimental validation to refine computational parameters .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

- Methodological Answer : Cross-validate NMR chemical shifts using ab initio calculations (e.g., GIAO method). If discrepancies persist, re-examine sample purity, solvent interactions, or tautomeric equilibria. Statistical tools like principal component analysis (PCA) can identify outlier data points .

Q. How to design experiments to study degradation pathways and byproducts under oxidative or photolytic conditions?

- Methodological Answer : Use controlled photolysis (UV irradiation) or Fenton’s reagent (for oxidative stress). Analyze degradation products via high-resolution mass spectrometry (HRMS) and - COSY NMR. Compare results with computational degradation simulations .

Q. What approaches elucidate structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer : Synthesize analogs with modified chloro-acetyl or methyl-urea groups. Test biological activity (e.g., enzyme inhibition) using dose-response assays. Pair results with molecular docking studies to map binding interactions. Multivariate analysis identifies critical substituents driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。